N,N-Dibenzylmethanediamine dihydrochloride
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Overview
Description
N,N-Dibenzylmethanediamine dihydrochloride: is a chemical compound with the molecular formula C15H20Cl2N2. It is a derivative of methanediamine, where both amine groups are substituted with benzyl groups. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzylmethanediamine dihydrochloride typically involves the reaction of methanediamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dibenzylmethanediamine dihydrochloride can undergo oxidation reactions to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted methanediamine derivatives.
Scientific Research Applications
Chemistry: N,N-Dibenzylmethanediamine dihydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor in the synthesis of biologically active molecules.
Medicine: this compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dibenzylmethanediamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl groups enhance its binding affinity to these targets, facilitating various biochemical reactions. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
- N,N-Dimethylmethanediamine dihydrochloride
- N,N-Diethylmethanediamine dihydrochloride
- N,N-Dibenzylethylenediamine dihydrochloride
Comparison: N,N-Dibenzylmethanediamine dihydrochloride is unique due to the presence of benzyl groups, which confer distinct chemical properties such as increased hydrophobicity and enhanced binding affinity to molecular targets. Compared to N,N-Dimethylmethanediamine dihydrochloride and N,N-Diethylmethanediamine dihydrochloride, the benzyl-substituted compound exhibits different reactivity and solubility profiles, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
N,N'-dibenzylmethanediamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.2ClH/c1-3-7-14(8-4-1)11-16-13-17-12-15-9-5-2-6-10-15;;/h1-10,16-17H,11-13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVYKLRMNHBHKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCNCC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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